synthesis of 1-Bromo-4-(isopropylsulfinyl)benzene
synthesis of 1-Bromo-4-(isopropylsulfinyl)benzene
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(isopropylsulfinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , a chiral sulfoxide of significant interest as a versatile building block in medicinal chemistry and asymmetric synthesis. The document details the predominant synthetic strategy, which involves the asymmetric oxidation of the corresponding prochiral sulfide, 1-bromo-4-(isopropylthio)benzene. Emphasis is placed on the widely adopted Kagan-Modena methodology, elucidating the mechanistic principles that govern its high enantioselectivity. This guide furnishes detailed, field-proven experimental protocols, methods for spectroscopic characterization, and a comparative analysis of alternative synthetic approaches, serving as an essential resource for professionals in organic synthesis and drug development.
Introduction: The Significance of Chiral Sulfoxides
Chiral sulfoxides are a pivotal class of organosulfur compounds. The sulfur atom in a sulfoxide is a stereogenic center when its two organic substituents are different, resulting in a molecule that is chiral and conformationally stable at room temperature.[1] This structural feature has made enantiomerically pure sulfoxides indispensable in modern organic chemistry, where they serve two primary roles:
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Chiral Auxiliaries: They are employed to direct the stereochemical outcome of a wide range of chemical transformations, including carbon-carbon bond formations and cycloadditions.[1][2]
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Biologically Active Moieties: The sulfoxide group is a key pharmacophore in several blockbuster drugs. A prominent example is Esomeprazole (Nexium), the (S)-enantiomer of omeprazole, which functions as a proton pump inhibitor to treat acid-related stomach conditions.[2][3][4]
1-Bromo-4-(isopropylsulfinyl)benzene embodies the utility of this class of compounds. It features a chiral sulfinyl group for stereodirected chemistry and a brominated aromatic ring, which is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This dual functionality makes it a valuable intermediate for the synthesis of complex molecular architectures.
Strategic Overview of the Synthesis
The most direct and efficient pathway to enantiomerically enriched 1-Bromo-4-(isopropylsulfinyl)benzene is a two-step sequence starting from commercially available 4-bromothiophenol.
Caption: Overall synthetic workflow.
Step 1: Synthesis of the Sulfide Precursor, 1-Bromo-4-(isopropylthio)benzene. This is typically achieved via a standard Williamson-type thioether synthesis, involving the S-alkylation of 4-bromothiophenol with an isopropyl halide under basic conditions.
Step 2: Asymmetric Oxidation of the Sulfide. This is the critical, chirality-inducing step. The prochiral sulfide is oxidized to the target sulfoxide using a chiral oxidizing system. While several methods exist, the most established and reliable is the metal-catalyzed approach pioneered by the groups of Kagan and Modena.[5][6][7][8]
The Kagan-Modena Asymmetric Sulfoxidation: Mechanism and Rationale
In 1984, the research groups of Henri Kagan and Giorgio Modena independently developed a highly effective method for the asymmetric oxidation of sulfides based on the Sharpless asymmetric epoxidation chemistry.[2][6][7][8] This system remains a cornerstone of chiral sulfoxide synthesis.
Core Components of the System:
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Titanium Source: Titanium(IV) isopropoxide, Ti(Oi-Pr)₄.
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Chiral Ligand: Diethyl tartrate (DET), typically the (+)-(R,R) or (-)-(S,S) enantiomer.
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Terminal Oxidant: An alkyl hydroperoxide, most commonly tert-butyl hydroperoxide (TBHP) or cumene hydroperoxide (CHP).[5][7][9]
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Solvent: A non-polar organic solvent, such as dichloromethane (DCM) or toluene.
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Additive (Kagan's Modification): A stoichiometric amount of water.[6][7][8]
The Causality Behind the Reagents: The combination of Ti(Oi-Pr)₄ and DET forms a chiral titanium-tartrate complex in situ. The addition of water in the Kagan protocol is crucial; it is not a contaminant but a deliberate additive that modifies the catalyst structure, leading to the formation of a dimeric Ti-O-Ti core that enhances enantioselectivity.[8][9]
The sulfide substrate coordinates to the titanium center through one of its lone pairs of electrons. The chiral environment created by the tartrate ligands then directs the hydroperoxide to deliver an oxygen atom to only one of the two prochiral faces of the sulfur atom. The reaction is typically performed at low temperatures (e.g., -20 °C) to maximize the energetic difference between the two diastereomeric transition states, thereby achieving high enantiomeric excess (ee).[9]
Caption: Logical flow of the Kagan-Modena oxidation.
Detailed Experimental Protocols
Protocol 4.1: Synthesis of 1-Bromo-4-(isopropylthio)benzene
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Materials:
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4-Bromothiophenol
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2-Bromopropane
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Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF) or Acetone
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Diethyl ether
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-bromothiophenol (1.0 eq) and DMF.
-
Add powdered potassium carbonate (1.5 eq) to the solution and stir for 20 minutes at room temperature to form the thiolate anion.
-
Add 2-bromopropane (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to 50 °C and stir for 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with hexanes) to yield pure 1-Bromo-4-(isopropylthio)benzene as a colorless oil.
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Protocol 4.2: Asymmetric Synthesis of (R)-1-Bromo-4-(isopropylsulfinyl)benzene
-
Materials:
-
Titanium(IV) isopropoxide, Ti(Oi-Pr)₄
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(+)-(R,R)-Diethyl tartrate, (+)-DET
-
1-Bromo-4-(isopropylthio)benzene (from Protocol 4.1)
-
tert-Butyl hydroperoxide (TBHP), 5.5 M solution in decane
-
Deionized water
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Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DCM.
-
Add Ti(Oi-Pr)₄ (0.1 eq) via syringe and cool the flask to -20 °C in a cryocool bath.
-
Add (+)-DET (0.2 eq) to the stirring solution. The solution should remain pale yellow.
-
After 5 minutes, add deionized water (0.1 eq) via microsyringe. Stir for 30 minutes at -20 °C to allow for the formation of the active catalyst complex.
-
Add a solution of 1-Bromo-4-(isopropylthio)benzene (1.0 eq) in DCM dropwise.
-
Slowly add TBHP (1.1 eq) dropwise over 10 minutes, ensuring the internal temperature does not rise above -18 °C.
-
Stir the reaction at -20 °C for 16-24 hours. Monitor the reaction by TLC for the disappearance of the starting sulfide.
-
Quench the reaction by adding a few drops of water.
-
Allow the mixture to warm to room temperature and stir for 1 hour, during which a white precipitate of titanium salts will form.
-
Filter the mixture through a pad of Celite®, washing the pad with DCM.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford the pure sulfoxide.
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Comparative Synthesis Data
The choice of oxidant and reaction conditions can influence both the yield and the enantioselectivity of the sulfoxidation.
| Method | Chiral Source | Oxidant | Solvent | Temp (°C) | Typical Yield (%) | Typical ee (%) | Reference(s) |
| Kagan | Ti(Oi-Pr)₄ / (+)-DET / H₂O | TBHP | DCM | -20 | 75-90 | 85-95 | [6][7] |
| Kagan (mod.) | Ti(Oi-Pr)₄ / (+)-DET / H₂O | CHP | DCM | -20 | >90 | >96 | [8][9] |
| Modena | Ti(Oi-Pr)₄ / (+)-DET | TBHP | Toluene | -20 | 80-90 | 80-90 | [8][9] |
| Oxaziridine | Chiral N-sulfonyloxaziridine | Stoichiometric | Various | RT | 85-95 | >98 | [3][5] |
| Biocatalytic | Monooxygenase (BVMO) | O₂ / NADPH | Buffer | RT | >90 | >99 | [4][10] |
TBHP = tert-Butyl hydroperoxide; CHP = Cumene hydroperoxide; DET = Diethyl tartrate; DCM = Dichloromethane; RT = Room Temperature.
Product Characterization
Accurate characterization is essential to confirm the structure, purity, and enantiomeric excess of the synthesized 1-Bromo-4-(isopropylsulfinyl)benzene.
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¹H NMR Spectroscopy: The key diagnostic feature is the diastereotopicity of the two methyl groups of the isopropyl moiety due to the adjacent chiral sulfur center. This results in two distinct doublets in the proton spectrum, typically around 1.1-1.3 ppm. The aromatic protons will appear as two doublets (an AA'BB' system) between 7.5 and 7.8 ppm.
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¹³C NMR Spectroscopy: The spectrum will show distinct signals for the aromatic carbons (four signals due to symmetry) and the isopropyl group carbons.
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Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the S=O sulfoxide stretch is expected in the range of 1040-1090 cm⁻¹.[11]
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Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.
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Chiral HPLC: The enantiomeric excess (ee) of the product must be determined by chromatography on a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H column) with a suitable mobile phase (typically a mixture of hexanes and isopropanol).
Conclusion
The is a well-established process that serves as an excellent case study in modern asymmetric synthesis. The Kagan-Modena oxidation provides a reliable and highly stereoselective method for accessing this valuable chiral intermediate. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can consistently produce this compound in high yield and enantiopurity. This guide provides the foundational knowledge and practical protocols necessary for its successful synthesis, empowering scientists in the fields of drug discovery and materials science to utilize this versatile building block in their research endeavors.
References
- Kagan, H. B., & Modena, G. (1984). Asymmetric oxidation of sulfides.
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Pitchen, P., Dunach, E., Deshmukh, M. N., & Kagan, H. B. (1984). An efficient asymmetric oxidation of sulfides to sulfoxides. Journal of the American Chemical Society, 106(26), 8188–8193. [Link]
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Fernandez, I., & Khiar, N. (2003). Recent developments in the synthesis and utilization of chiral sulfoxides. Chemical Reviews, 103(9), 3651–3706. [Link]
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Entwistle, D. A., & Bream, R. N. (2018). Development of a Biocatalytic Process for the Asymmetric Oxidation of a Prochiral Sulfide to Esomeprazole. Journal of Organic Chemistry, 83(14), 7453–7461. [Link]
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Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919–934. [Link]
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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